molecular formula C16H11NO2 B5832202 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile CAS No. 6948-55-6

3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile

Cat. No. B5832202
CAS RN: 6948-55-6
M. Wt: 249.26 g/mol
InChI Key: GNNCFMBWTKSMJN-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile, also known as MDMA, is a synthetic drug that belongs to the amphetamine class. It is a psychoactive substance that is widely used for recreational purposes due to its euphoric and empathogenic effects. However, MDMA has also shown potential in scientific research for its therapeutic properties.

Mechanism of Action

3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are responsible for reward and motivation. 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile also affects the release and reuptake of these neurotransmitters, leading to a surge of positive emotions and feelings of empathy.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to dehydration and hyperthermia. It also causes the release of stress hormones such as cortisol and adrenaline, which can lead to anxiety and panic attacks. Long-term use of 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile can result in serotonin depletion, which can lead to depression and cognitive impairment.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has several advantages for lab experiments, such as its ability to induce empathy and social behavior in animals. It can also be used to study the effects of serotonin on behavior and cognition. However, the use of 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile in lab experiments is limited by its potential for abuse and the ethical concerns surrounding the use of psychoactive drugs in animal research.

Future Directions

The future directions of 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile research are diverse and promising. In psychiatry, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile-assisted psychotherapy is being studied in phase III clinical trials for the treatment of PTSD. In neurology, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile is being investigated for its potential to promote neuroplasticity and repair in conditions such as stroke and traumatic brain injury. In oncology, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile is being studied for its ability to improve quality of life in cancer patients. Additionally, new synthetic analogs of 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile are being developed for their potential therapeutic properties.
Conclusion:
In conclusion, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile is a synthetic drug with potential therapeutic properties that has been widely used for recreational purposes. Its mechanism of action involves increasing the levels of serotonin, dopamine, and norepinephrine in the brain, leading to positive emotions and feelings of empathy. 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has been studied for its therapeutic effects in various fields such as psychiatry, neurology, and oncology. However, its use in lab experiments is limited by its potential for abuse and ethical concerns. The future directions of 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile research are diverse and promising, offering new insights into its therapeutic potential.

Synthesis Methods

3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile is synthesized from safrole, which is a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that is soluble in water and alcohol.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has been studied for its potential therapeutic effects in various fields such as psychiatry, neurology, and oncology. In psychiatry, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile-assisted psychotherapy has shown promising results in treating post-traumatic stress disorder (PTSD) and anxiety disorders. In neurology, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has been investigated for its neuroprotective and neuroregenerative properties in conditions such as Parkinson's disease and stroke. In oncology, 3-(1,3-benzodioxol-5-yl)-2-phenylacrylonitrile has been studied for its ability to alleviate anxiety and depression in cancer patients.

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c17-10-14(13-4-2-1-3-5-13)8-12-6-7-15-16(9-12)19-11-18-15/h1-9H,11H2/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNCFMBWTKSMJN-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6948-55-6
Record name 3,4-Dioxymethylenebenzylidenephenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006948556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55787
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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